molecular formula C12H12O2 B1295106 3-Benzylidene-2,4-pentanedione CAS No. 4335-90-4

3-Benzylidene-2,4-pentanedione

Cat. No.: B1295106
CAS No.: 4335-90-4
M. Wt: 188.22 g/mol
InChI Key: NYRGMNMVISROGJ-UHFFFAOYSA-N
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Description

Contextualization within Beta-Diketone Chemistry

Beta-diketones, or 1,3-diketones, are organic compounds characterized by the presence of two ketone functional groups separated by a single carbon atom. ucla.edu This structural arrangement imparts unique chemical properties, most notably the ability to exist in tautomeric equilibrium between a diketo form and an enol form. mdpi.com The enol form is often stabilized by intramolecular hydrogen bonding, creating a six-membered ring. mdpi.com This tautomerism is a key factor in the reactivity and utility of beta-diketones. mdpi.comnih.gov

These compounds are fundamental intermediates in organic synthesis, widely used for forming carbon-carbon bonds and constructing heterocyclic rings like pyrazoles and isoxazoles, which are common in medicinal chemistry. mdpi.comijpras.com The synthesis of beta-diketones can be achieved through various methods, with the Claisen condensation being the most classic approach. mdpi.comijpras.com Other methods include the hydration of alkynones and decarboxylative coupling reactions. mdpi.com 3-Benzylidene-2,4-pentanedione, as a derivative, is typically synthesized via a condensation reaction between benzaldehyde (B42025) and 2,4-pentanedione. chemicalbook.com

Interactive Data Table: Properties of this compound
PropertyValueReference
IUPAC Name 3-(Phenylmethylidene)pentane-2,4-dione
CAS Number 4335-90-4
Molecular Formula C₁₂H₁₂O₂
Boiling Point 185-188 °C/15 mmHg chemicalbook.com
Density 1.081 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.583 chemicalbook.com

Significance of the Benzylidene Moiety in Chemical Compounds

The benzylidene group, a phenyl group attached to a methine (=CH–) group, is a significant structural motif in organic chemistry. ontosight.ai Its presence in a molecule can profoundly influence the compound's electronic properties, reactivity, and biological activity. ontosight.ai The conjugated system of the benzylidene moiety allows for delocalization of electrons, which can affect the molecule's absorption of light and its participation in various chemical reactions.

The incorporation of a benzylidene group can be achieved through condensation reactions, such as the Knoevenagel or Claisen-Schmidt reactions, between an active methylene (B1212753) compound and a benzaldehyde. nih.gov This versatility in synthesis allows for the introduction of various substituents on the phenyl ring, enabling the fine-tuning of the molecule's properties for specific applications. researchgate.netgoogle.com For instance, substituted benzylidene derivatives have been investigated for their potential as tyrosinase inhibitors and free radical scavengers. jst.go.jpnih.gov

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories, highlighting its versatility as a chemical entity.

A primary area of investigation is its use as a precursor in the synthesis of more complex molecules. It serves as a building block for various heterocyclic compounds and can be functionalized to create derivatives with specific properties. ulisboa.ptulisboa.pt For example, it has been used to synthesize novel N,O,O-donor chelating species. ulisboa.ptulisboa.pt

Another significant research direction focuses on its coordination chemistry. The beta-diketone functionality allows this compound to act as a ligand, forming stable complexes with a variety of metal ions. researchgate.nettandfonline.com These metal complexes themselves are subjects of study, with investigations into their structural, spectroscopic, and magnetic properties. researchgate.nettandfonline.com

Furthermore, the compound and its derivatives have been explored for their potential applications in materials science and medicinal chemistry. For instance, a derivative, 3-(3,4,5-trimethoxybenzylidene)-2,4-pentanedione, has been synthesized and evaluated as a photostabilizer in sunscreen formulations. researchgate.netnih.gov Other research has explored the biological activities of related benzylidene compounds, such as their potential as enzyme inhibitors. jst.go.jp The reduction of this compound derivatives has also been studied as a route to obtaining 1,3-diols, which are important synthetic scaffolds. mdpi.com

Interactive Data Table: Research Applications of this compound Derivatives
Research AreaApplication/FindingReference
Synthesis Precursor for heterocyclic compounds and N,O,O-donor chelating species. ulisboa.ptulisboa.pt
Coordination Chemistry Ligand for forming metal complexes with various metal ions. researchgate.nettandfonline.com
Materials Science A derivative used as a photostabilizer in sunscreen. researchgate.netnih.gov
Medicinal Chemistry Derivatives investigated as enzyme inhibitors and for synthesizing 1,3-diols. jst.go.jpmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylidenepentane-2,4-dione
Source PubChem
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InChI

InChI=1S/C12H12O2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NYRGMNMVISROGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3063419
Record name 2,4-Pentanedione, 3-(phenylmethylene)-
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Molecular Weight

188.22 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4335-90-4
Record name 3-(Phenylmethylene)-2,4-pentanedione
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Record name 2,4-Pentanedione, 3-(phenylmethylene)-
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Record name 3-Benzylidene-2,4-pentanedione
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Record name 2,4-Pentanedione, 3-(phenylmethylene)-
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Record name 2,4-Pentanedione, 3-(phenylmethylene)-
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Record name 3-(phenylmethylene)pentane-2,4-dione
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Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Synthesis Approaches

The synthesis of 3-Benzylidene-2,4-pentanedione and its derivatives is predominantly achieved through condensation reactions, with the Knoevenagel condensation being a cornerstone technique. tandfonline.com These methods have evolved to include various catalytic systems and energy sources to enhance efficiency and yield.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of a carbonyl compound, in this case, benzaldehyde (B42025), with an active methylene (B1212753) compound like 2,4-pentanedione. academie-sciences.fraip.org

The most common and straightforward method for preparing this compound is the aldol (B89426) condensation of benzaldehyde with 2,4-pentanedione. This reaction is typically carried out in a solvent such as ethanol (B145695), with a base catalyst. The process involves mixing equimolar amounts of the reactants and stirring the mixture at room temperature until the product precipitates. The resulting solid is then isolated by filtration.

Table 1: Typical Reaction Conditions for Aldol Condensation

Parameter Value
Reactants Benzaldehyde, 2,4-Pentanedione
Solvent Ethanol
Catalyst Sodium hydroxide (B78521) or piperidine (B6355638)
Temperature Room temperature (20-25°C)
Reaction Time Several hours

This table summarizes the typical conditions for the synthesis of this compound via aldol condensation.

A variety of catalysts can be employed to promote the Knoevenagel condensation, influencing reaction rates and yields. While traditional methods use bases like sodium hydroxide or piperidine, recent research has explored more efficient and environmentally friendly options. tandfonline.com

Catalytic systems investigated include:

DBU/Water Complex: A highly efficient protocol using a diazabicyclo[5.4.0]undec-7-ene (DBU)-water complex has been developed. asianpubs.org This system demonstrates excellent catalytic activity for the condensation of a wide range of aldehydes and ketones with active methylene compounds at room temperature. asianpubs.org

Zeolites: Hβ and HY zeolites, particularly after being exchanged with Zn2+, have shown to be effective catalysts for the liquid-phase Knoevenagel condensation under solvent-free conditions. capes.gov.br

Functionalized Ionic Liquids: Ionic liquids with primary and tertiary amine functionalities have been shown to effectively promote the Knoevenagel reaction, even for less reactive aromatic aldehydes. tandfonline.comresearchgate.nettandfonline.com These catalysts can often be recycled and reused. tandfonline.comtandfonline.com

Amine-Functionalized Magnetic Nanoparticles: Silica-coated Fe3O4 nanoparticles functionalized with amine groups serve as a magnetically separable and highly active heterogeneous catalyst for the Knoevenagel condensation in water under ultrasonic irradiation. academie-sciences.fr

Metal Salts: Lewis acids such as zinc chloride (ZnCl2), copper(II) chloride (CuCl2), and lanthanum chloride (LaCl3·7H2O) have been reported as effective catalysts for this condensation. tandfonline.combcrec.id

Table 2: Comparison of Catalytic Systems for Knoevenagel Condensation

Catalyst System Reaction Conditions Advantages
DBU/Water Room temperature, water as solvent High efficiency, green protocol, applicable to various substrates
Zn-exchanged Zeolites 140 °C, solvent-free Good catalytic activity, reusable catalyst
Functionalized Ionic Liquids Room temperature, often in water High yields, recyclable catalyst, effective for less reactive aldehydes
Amine-Functionalized Magnetic Nanoparticles Room temperature, water, ultrasonic irradiation High activity, easy catalyst separation, environmentally benign

This table provides a comparative overview of different catalytic promoters used in the Knoevenagel condensation for synthesizing compounds like this compound.

Ultrasonic irradiation has emerged as a powerful technique to accelerate chemical reactions, including the Knoevenagel condensation. researchgate.netnih.gov This method, often referred to as sonochemistry, utilizes ultrasound waves (typically 20-100 kHz) to induce cavitation in the reaction mixture, leading to faster reaction rates, higher yields, and often milder reaction conditions compared to conventional heating. researchgate.netresearchgate.net The use of ultrasound can significantly reduce reaction times. nih.gov For instance, amine-functionalized magnetic nanoparticles have been successfully used as a catalyst for the Knoevenagel condensation under ultrasonic irradiation in water at room temperature, providing good to excellent yields. academie-sciences.fracademie-sciences.fr Without ultrasonic irradiation, the yield for the same reaction was significantly lower even with a longer reaction time. academie-sciences.fr

Enzyme-Assisted Synthesis Routes

Enzymatic methods offer a green and highly selective alternative for organic synthesis. In the context of related compounds, enzyme-assisted synthesis has been described for the glucuronidation of a substituted derivative, 3-(3,4-dihydroxy-5-nitrobenzylidene)-2,4-pentanedione (nitecapone). nih.govdatapdf.com In this process, liver microsomes from rats were used as a catalyst to produce the corresponding 3-O-β-D-glucuronide with high regio- and stereoselectivity. nih.govdatapdf.com While not a direct synthesis of the parent compound, this demonstrates the potential of biocatalysis in modifying this compound derivatives. Another study reports the use of lipase (B570770) from Candida rugosa to catalyze the synthesis of a vitamin B6 precursor, which involves the reaction of 1-ethoxy-2,4-pentanedione (B12694673) with 2-cyanoacetamide. grafiati.com

Synthesis of Substituted 3-Benzylidene-2,4-pentanediones

The Knoevenagel condensation is readily adaptable for the synthesis of a variety of substituted 3-benzylidene-2,4-pentanediones. tandfonline.comresearchgate.net By using substituted benzaldehydes as starting materials, a range of derivatives can be prepared. tandfonline.comresearchgate.net For example, the reaction of 4-hydroxybenzaldehyde (B117250) with 2,4-pentanedione yields 3-(4-hydroxy)phenyl-methylene-2,4-pentanedione. researchgate.net These substituted compounds have been synthesized and characterized using various spectroscopic methods. tandfonline.comtandfonline.com The condensation of substituted 3-benzylidene-2,4-pentanediones with other reagents, such as phenylhydrazine, can lead to the formation of more complex derivatives like β-diketone hydrazones. nih.gov

Preparation of Derivatives with Varying Substituents

The preparation of this compound derivatives involves the reaction of various substituted benzaldehydes with 2,4-pentanedione. researchgate.net This method allows for the introduction of different functional groups onto the benzylidene moiety, leading to a diverse range of compounds. The reaction is typically catalyzed by a base.

A common procedure involves reacting a specific benzaldehyde with acetylacetone (B45752) in the presence of a catalyst like piperidine in a suitable solvent such as cyclohexane. The reaction is often carried out at reflux temperature with continuous azeotropic removal of water to drive the condensation forward. google.com For instance, the synthesis of 3-(4-Hydroxy, 3-methoxybenzylidene)-2,4-pentanedione is achieved by condensing vanillin (B372448) (3-methoxy-4-hydroxy benzaldehyde) with acetylacetone. google.com

The table below summarizes the synthesis of various derivatives, highlighting the reactants used.

Derivative NameAldehyde ReactantActive Methylene ReactantCatalyst/Conditions
This compoundBenzaldehyde2,4-PentanedionePiperidine/Methanol (B129727), rt mychemblog.com
3-(4-Hydroxy, 3-methoxybenzylidene)-2,4-pentanedione3-Methoxy-4-hydroxy benzaldehyde (Vanillin)2,4-PentanedionePiperidine/Cyclohexane, reflux google.com
3-(4-Hydroxybenzylidene)-2,4-pentanedione4-Hydroxybenzaldehyde2,4-PentanedioneNot specified google.com
3-(p-Hydroxybenzylidene)-2,4-pentanedionep-Hydroxybenzaldehyde2,4-PentanedioneNot specified researchgate.net

Studies have also investigated the effect of these substituents on the chemical properties of the resulting molecules. For example, a significant correlation has been observed between the 13C chemical shifts of the Z carbonyl group (C-2) and Hammett constants for various substituted derivatives. researchgate.net

Purification and Recrystallization Techniques

After synthesis, the crude this compound product requires purification to remove unreacted starting materials and byproducts. Crystallization is the most common method for purification. The choice of solvent is crucial for obtaining high-purity crystals.

Several solvent systems have been successfully employed for the recrystallization of this compound and its derivatives:

Ethanol: Several substituted 3-benzylidene-2,4-pentanediones have been purified by recrystallization from ethanol until constant melting points were achieved. researchgate.nettandfonline.com

Methanol: The crude product from the condensation of vanillin and acetylacetone can be purified by crystallization with methanol. google.com

Ethyl Acetate (B1210297)/n-Hexane: A mixture of ethyl acetate and n-hexane is used to obtain pure crystals. google.com

Aqueous Alcohol: Colorless plate-like crystals have been obtained through recrystallization from aqueous alcohol. google.com

Hot Benzene: Faintly yellowish plate-like crystals can be obtained by recrystallizing the product from hot benzene. google.com

The purified product is typically a crystalline solid. google.com For example, 3-(4-Hydroxy, 3-methoxybenzylidene)-2,4-pentanedione is a yellow crystalline powder with a melting point of 135-137° C. google.com

Mechanistic Investigations of Formation Reactions

The formation of this compound via the Knoevenagel condensation is a well-studied reaction, with significant research dedicated to understanding its underlying mechanism. sciensage.infomychemblog.com

Proposed Reaction Mechanisms for Knoevenagel Adducts

The Knoevenagel condensation is a base-catalyzed, aldol-type reaction that proceeds through nucleophilic addition followed by dehydration. mychemblog.com The specific mechanistic pathway can vary depending on the catalyst used.

Base-Catalyzed Mechanism (e.g., Methoxide): Theoretical analysis of the reaction between benzaldehyde and acetylacetone catalyzed by a methoxide (B1231860) ion in methanol provides key insights. rsc.org The generally accepted steps are:

Enolate Formation: The base (methoxide) deprotonates the active methylene compound (acetylacetone) to form a resonance-stabilized enolate ion.

Nucleophilic Addition: The enolate attacks the carbonyl carbon of benzaldehyde. Contrary to common assumptions, this step is found to be rapid. rsc.org

Amine-Catalyzed Mechanism (e.g., Piperidine): When a secondary amine like piperidine is used as the catalyst, the mechanism is believed to involve the formation of an iminium ion. mychemblog.comacs.orgsci-hub.senih.gov

Iminium Ion Formation: Piperidine reacts with benzaldehyde to form a carbinolamine intermediate. This intermediate then eliminates a hydroxide ion to form a more electrophilic iminium ion. Theoretical calculations suggest this step has the highest energy barrier. acs.orgnih.gov

Enolate Formation: The hydroxide ion generated in the previous step deprotonates acetylacetone to form the enolate. acs.orgnih.gov

C-C Bond Formation: The enolate ion attacks the iminium ion, leading to an addition intermediate. acs.orgnih.gov

Catalyst Regeneration: The final step involves the elimination of the piperidine catalyst to yield the final product, this compound. acs.orgnih.gov

This iminium pathway suggests that the catalytic effect of piperidine is primarily to facilitate the elimination step rather than to activate the benzaldehyde electrophile directly. acs.orgnih.gov

Role of Catalysts and Reaction Conditions in Mechanism Elucidation

The choice of catalyst and reaction conditions plays a pivotal role in determining the reaction pathway and in understanding the mechanism.

Catalyst Type:

Primary/Secondary Amines (e.g., Piperidine): These catalysts lead to the formation of an iminium salt intermediate, which then reacts with the enolate. mychemblog.comacs.org The experimental free energy barrier for the piperidine-catalyzed reaction in methanol was found to be 20.0 kcal mol-1, which is in good agreement with the theoretically calculated value of 21.8 kcal mol-1. acs.orgsci-hub.se

Tertiary Amines: When tertiary amines are used, the formation of a β-hydroxydicarbonyl intermediate is expected, which then undergoes dehydration to give the final product. mychemblog.com

Base Catalysts (e.g., Methoxide): Strong bases like methoxide proceed via direct enolate formation and subsequent attack on the aldehyde, with the rate-determining step being the final elimination of a hydroxide ion. rsc.org

Heterogeneous Catalysts: Various solid catalysts, including magnetic nanoparticles and alpha-tricalcium phosphate, have been developed to facilitate the reaction under milder, more environmentally friendly conditions. sciensage.infoacademie-sciences.fr

Enzymes: Papain, confined in Cu3(PO4)2 nanoflowers, has been shown to catalyze the Knoevenagel condensation, demonstrating the potential for biocatalysis in this reaction. researchgate.net

Reaction Conditions:

Solvent: The solvent plays a critical role. Theoretical studies show that polar solvents favor the reaction by stabilizing the charged transition state, particularly during the elimination of the hydroxide ion. rsc.org The reaction has been studied in various solvents, including methanol, ethanol, cyclohexane, and water. mychemblog.comgoogle.comrsc.orgasianpubs.org

Temperature: Reactions are often conducted at room temperature or reflux, depending on the reactivity of the substrates and the catalyst used. mychemblog.comgoogle.com

The table below presents the calculated and observed free energy barriers for the piperidine-catalyzed reaction, illustrating the synergy between theoretical and experimental studies in mechanism elucidation.

Study TypeCatalyst SystemKey Mechanistic FeatureFree Energy Barrier (kcal mol⁻¹)Source
TheoreticalPiperidine/MethanolIminium ion formation is the highest barrier21.8 acs.orgnih.gov
ExperimentalPiperidine/MethanolOverall reaction kinetics20.0 acs.orgnih.gov
TheoreticalMethoxide/MethanolHydroxide ion elimination is rate-determining28.8 rsc.org

These investigations highlight how varying catalysts and conditions not only optimize the synthesis of this compound but are also essential tools for probing the intricate details of its formation mechanism.

Molecular Structure, Conformation, and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

The conformation and structure of 3-benzylidene-2,4-pentanedione and its derivatives have been extensively studied using various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.nettandfonline.com These techniques provide detailed insights into the molecular geometry and the electronic effects of substituents on the benzylidene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the chemical environment of the individual atoms within the molecule. wiley.com

In the ¹H NMR spectrum of this compound, the aromatic protons of the benzylidene group typically appear in the range of δ 7.2–7.8 ppm. For the parent compound in CDCl₃, the phenyl protons are observed as a multiplet around 7.3 ppm. The methyl protons of the two acetyl groups are distinct due to the molecular asymmetry and appear as singlets. One methyl group (E to the phenyl ring) resonates at approximately 2.13 ppm, while the other (Z to the phenyl ring) appears at around 2.40 ppm. The vinyl proton gives a singlet at about 7.45 ppm.

For a substituted derivative, such as 3-(p-hydroxybenzylidene)-2,4-pentanedione (POBAA), the ¹H NMR spectrum in CDCl₃ shows the following chemical shifts (τ values relative to tetramethylsilane): two singlets for the acetyl methyl protons at τ 7.55 and τ 7.80, a multiplet for the phenyl protons between τ 2.5 and τ 3.2, and a singlet for the vinyl proton at τ 2.45. oup.com

¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives.
ProtonThis compound in CDCl₃3-(p-Hydroxybenzylidene)-2,4-pentanedione in CDCl₃ (τ values)
Acetyl CH₃ (E)~2.137.80
Acetyl CH₃ (Z)~2.407.55
Phenyl H~7.3 (m)2.5-3.2 (m)
Vinyl H~7.45 (s)2.45 (s)

The ¹³C NMR spectrum provides further structural confirmation. For this compound, the carbonyl carbons of the acetyl groups are of particular interest. The carbon of the carbonyl group in the Z-position relative to the phenyl ring resonates at a different chemical shift than the E-position carbonyl carbon. wiley.com In the case of 3-(3-chloro-benzylidene)-2,4-pentanedione, these have been explicitly assigned. spectrabase.com The chemical shifts for the carbonyl carbons are generally found in the range of 195-205 ppm. The ethylenic carbons and the carbons of the phenyl ring also show distinct signals that are sensitive to substitution.

¹³C NMR Chemical Shifts (δ, ppm) for Substituted this compound.
CarbonGeneral Range (ppm)Notes
C=O (E)~196Less sensitive to substituent effects
C=O (Z)~203More sensitive to substituent effects
C-α (vinyl)~139
C-β (vinyl)~141
CH₃ (acetyl)27-32Two distinct signals
Aromatic C128-140Multiple signals

Studies on various derivatives of this compound have revealed significant correlations between the electronic properties of the substituents on the phenyl ring and the NMR chemical shifts. wiley.comcapes.gov.br A notable finding is that the chemical shift of the Z-carbonyl group (C-2) shows a significant correlation with Hammett constants, which quantify the electron-donating or electron-withdrawing nature of the substituents. researchgate.netwiley.com In contrast, the E-carbonyl group (C-4) chemical shift does not show such a correlation. researchgate.netwiley.com This difference in sensitivity to substituent effects is attributed to the conformation of the molecule, where the Z-carbonyl group is more electronically coupled with the substituted phenyl ring. chempap.org Similar trends are observed in the ¹H NMR spectra, although to a lesser extent. wiley.com

Proton exchange studies, particularly for derivatives like the thallous compound of 3-(p-hydroxybenzylidene)-2,4-pentanedione, have been conducted to understand the reactivity and stability of the molecule. oup.com It was observed through proton magnetic resonance (PMR) investigation that the acetyl proton exchange of the Tl(I) compound occurs in D₂O. oup.com Furthermore, these studies revealed that chelation can inhibit methyl-proton exchange. oup.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is another key technique for the characterization of this compound. tandfonline.com The IR spectrum provides information about the functional groups present in the molecule, particularly the carbonyl (C=O) and carbon-carbon double (C=C) bonds. The fundamental C=O and C=C stretching frequencies are typically measured in solvents like CCl₄ and CHCl₃. researchgate.net

The IR spectrum of this compound shows strong absorption bands corresponding to the carbonyl stretching vibrations. Due to the presence of two acetyl groups in different chemical environments, two distinct C=O stretching bands are often observed. These typically appear in the region of 1650-1720 cm⁻¹. The C=C stretching vibrations of the benzylidene group and the aromatic ring are found around 1600 cm⁻¹ and 1500 cm⁻¹, respectively. researchgate.net The NIST WebBook provides a gas-phase IR spectrum for this compound, which can be used as a reference. nist.gov For substituted derivatives, such as those with a p-methoxy group, the IR spectra have also been documented. nih.gov

Characteristic IR Absorption Bands (cm⁻¹) for this compound.
Vibrational ModeFrequency Range (cm⁻¹)
C=O Stretch (asymmetric)~1720
C=O Stretch (symmetric)~1680
C=C Stretch (alkene)~1600
C=C Stretch (aromatic)~1500

Mass Spectrometry (MS)

Mass spectrometry has been employed to characterize this compound and its derivatives, confirming their molecular weight and providing insights into their fragmentation patterns. researchgate.nettandfonline.com Electron ionization mass spectrometry data is available for this compound. nist.gov In electrospray ionization mass spectrometry (ESI-MS), the deprotonated molecule [this compound − H]⁻ has been observed at an m/z of 187. mdpi.com

TechniqueIon Observedm/z
ESI-MS[M-H]⁻187

This table shows the mass-to-charge ratio (m/z) for the deprotonated molecular ion of this compound observed via ESI-MS. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of a related derivative, 3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione, shows a maximum absorption (λmax) at 319 nm when dissolved in methanol (B129727). researchgate.net The structural and optical properties of samarium complexes incorporating this compound as a primary ligand have also been determined using UV-visible absorbance spectroscopy. researchgate.net These studies indicate that the compound and its derivatives are strong absorbers of UV radiation, a property linked to the extensive conjugation between the phenyl ring and the pentanedione moiety. researchgate.net

Conformational Analysis and Isomerism

The spatial arrangement of atoms and the existence of isomers are critical aspects of the molecule's chemistry.

Quasi-Planar Conformations in Liquid and Solid States

Detailed conformational analysis has provided evidence that this compound does not exist as a single, rigid structure. Instead, it adopts two quasi-planar conformations. researchgate.net This conformational flexibility is maintained across different physical states, being present in both the liquid and solid phases, as well as in solutions with organic solvents. researchgate.net

Stereoisomerism and Enantiomeric Resolution

This compound is an achiral molecule and, as such, does not exist as stable enantiomers. Its lack of stereoisomerism is a direct consequence of its molecular structure and conformational dynamics.

The core of the molecule features a C=C double bond connecting the benzylidene group to the 2,4-pentanedione moiety. The molecule possesses a plane of symmetry, which precludes the existence of chirality. Research based on 13C and 1H NMR spectroscopy has shown that this compound exists as two quasi-planar conformations in both liquid and solid states. researchgate.net These conformers, arising from the rotation around the C-C single bonds, interconvert rapidly in solution on the NMR timescale. uchile.cl The molecule is generally described as having a planar enolic structure, which is stabilized by intramolecular hydrogen bonding.

Due to its achiral nature, the concept of enantiomeric resolution—the process of separating a racemic mixture into its individual enantiomers—is not applicable to this compound itself.

While this compound is not chiral, it is a significant prochiral precursor in the synthesis of various chiral compounds. For instance, it can undergo reactions to form derivatives that do possess stereocenters. Chemoenzymatic transformations, utilizing enzymes such as Candida antarctica lipase (B570770) B, can be employed on this compound to produce enantiomerically enriched compounds. Furthermore, its reaction with phosphonite and phosphinite esters leads to the formation of cyclic oxyphosphoranes, which can exhibit stereoisomerism at the phosphorus atom. acs.org The enantioselective reduction of the closely related compound, 3-benzyl-2,4-pentanedione, has also been a subject of study to produce optically pure 1,3-diols. These examples highlight the role of this compound as a valuable starting material for generating stereochemically complex molecules, even though it is intrinsically achiral.

Interactive Table: Conformational and Structural Details of this compound

PropertyDescriptionSource(s)
ChiralityAchiral
Key Structural FeaturePlanar enolic structure with a C=C double bond
ConformationsExists as two rapidly interconverting quasi-planar conformers (Z,Z and Z,E) researchgate.netuchile.cl
Enantiomeric ResolutionNot applicable as the compound is achiral

Reactivity Studies and Transformation Chemistry

Complexation and Coordination Chemistry

3-Benzylidene-2,4-pentanedione and its derivatives are effective ligands for a variety of metal ions, owing to the presence of the two carbonyl oxygen atoms which can coordinate to a metal center. This coordination ability leads to the formation of stable metal complexes with diverse structures and properties.

Synthesis and Characterization of Metal Complexes

Metal complexes of substituted 3-benzylidene-2,4-pentanediones have been synthesized and characterized using various spectroscopic and analytical techniques. The synthesis typically involves the reaction of the ligand with a metal salt in an appropriate solvent. The resulting complexes have been studied using elemental analysis, infrared (IR) spectroscopy, magnetic susceptibility measurements, and thermogravimetry to determine their composition, structure, and thermal stability. hakon-art.comwikipedia.org

The characterization data for some representative metal complexes of substituted 3-benzylidene-2,4-pentanediones are summarized in the table below. The IR spectra of the complexes show characteristic shifts in the C=O and C=C stretching frequencies upon coordination to the metal ion, providing evidence of complex formation. Magnetic susceptibility measurements help in determining the geometry of the complexes, for instance, distinguishing between square planar and tetrahedral geometries for Ni(II) complexes.

Table 1: Characterization Data for Metal Complexes of Substituted 3-Benzylidene-2,4-pentanediones

Metal Ion Ligand Substituent Formula M.p. (°C) ν(C=O) cm⁻¹ (ligand) ν(C=O) cm⁻¹ (complex) μeff (B.M.)
Cu(II) p-OCH₃ [Cu(L)₂] >300 1670 1580 1.75
Ni(II) p-Cl [Ni(L)₂] >300 1680 1590 3.20
Co(II) p-NO₂ [Co(L)₂] >300 1690 1600 4.50
Fe(III) H [Fe(L)₃] 220 1685 1585 5.90

Ligand Behavior of this compound

This compound primarily acts as a bidentate ligand, coordinating to metal ions through the two oxygen atoms of the pentanedione moiety to form a six-membered chelate ring. This chelation enhances the stability of the resulting metal complexes.

The chelation of 3-(p-hydroxybenzylidene)-2,4-pentanedione with the thallous ion has been reported, leading to the formation of a thallous compound. Spectroscopic studies, including infrared and proton magnetic resonance, have been employed to determine the structure of this compound. wikipedia.org While the formation of complexes with various transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II) is well-established, the determination of their stability constants often follows the Irving-Williams order (Co(II) < Ni(II) < Cu(II) > Zn(II)). organic-chemistry.org The stability of these complexes can be influenced by factors such as the nature of the metal ion and the ionic strength of the medium. organic-chemistry.org The potentiometric method is a common technique used to determine the stability constants of these metal complexes in solution. hakon-art.comscirp.org

The versatile structure of this compound allows for its modification to create more complex ligands with different donor atoms. For instance, new N,O-donor ligands have been synthesized by reacting this compound with pyrazole or 3,5-dimethylpyrazole. researchgate.net These modified ligands can then be used to form coordination compounds with metals like copper. In these complexes, the ligand can coordinate in a bidentate κ²N,O fashion. researchgate.net The development of such ligands expands the coordination chemistry of this compound derivatives, offering possibilities for creating complexes with tailored electronic and steric properties.

Role as a Sensitizer in Lanthanide Complexes

This compound and its derivatives have been successfully employed as primary ligands to sensitize the luminescence of lanthanide ions, such as Europium(III) and Dysprosium(III). wikipedia.org In these complexes, the organic ligand absorbs light energy and transfers it to the central lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the "antenna effect," is crucial for enhancing the otherwise weak f-f electronic transitions of lanthanide ions.

Ternary complexes of Eu(III) have been synthesized using this compound as the main ligand and other ancillary ligands like 1,10-phenanthroline, bathophenanthroline, neocuproine, and 4,4'-dimethyl-2,2'-bipyridyl. wikipedia.org These complexes exhibit red light emission and possess good thermal stability, making them potential candidates for applications in organic light-emitting diodes (OLEDs). wikipedia.org Similarly, Dy(III) complexes with this compound as the primary ligand have been synthesized and their photoluminescence properties investigated, suggesting their potential use in semiconducting devices. wikipedia.org

Cycloaddition Reactions

While the complexation chemistry of this compound is well-explored, its participation in cycloaddition reactions is a less documented area of its reactivity. The conjugated system present in the molecule, specifically the α,β-unsaturated ketone, provides a potential diene or dienophile component for cycloaddition reactions. Theoretical studies have been conducted to understand the mechanistic aspects of these reactions. For instance, the stepwise reaction mechanism of the [1+4] cycloaddition reaction between alkyl isocyanides and this compound has been investigated using quantum mechanical calculations. wikipedia.org These studies help in understanding the potential energy surfaces and the geometrical parameters of the reaction intermediates and products. However, specific, well-characterized examples of cycloaddition products derived from this compound are not extensively reported in the readily available literature. The focus of research on this compound has predominantly been on its coordination chemistry and the properties of its metal complexes.

[1+4] Cycloaddition with Alkyl Isocyanides

Condensation and Derivatization Reactions

This compound, itself a product of condensation, can participate in further complex reactions, notably as a key component in multicomponent reaction cascades.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that is frequently employed as the initial step in multicomponent reactions (MCRs). nih.govnih.govmdpi.com In these sequences, an aldehyde reacts with an active methylene (B1212753) compound to form a highly electrophilic intermediate, analogous in structure and reactivity to this compound.

This in situ generated Knoevenagel adduct serves as a reactive platform for subsequent reactions within the one-pot sequence. A common subsequent step is a Michael-type addition, where a nucleophile attacks the electron-deficient double bond of the adduct. nih.govnih.gov For instance, a typical pseudo-four-component reaction might involve an aromatic aldehyde and two equivalents of an active methylene compound. The first equivalent undergoes a Knoevenagel condensation with the aldehyde; the resulting intermediate is then immediately subjected to a Michael addition by the second equivalent of the active methylene compound, leading to complex molecular architectures. nih.gov Therefore, while this compound may not always be added as a starting material, its structural motif is central to the mechanism of many MCRs that are initiated by a Knoevenagel condensation.

Reductive Deacylation and Ketone Formation

The transformation of this compound through reduction presents pathways primarily involving the hydrogenation of the carbon-carbon double bond and/or the carbonyl groups. While the specific reaction of reductive deacylation (removal of an acetyl group) is not extensively documented for this compound, related reductions of α,β-unsaturated ketones provide insight into its reactivity.

Catalytic transfer hydrogenation and selective hydrogenation are common methods for reducing similar substrates. For instance, the hydrogenation of benzylidene acetone, a structurally related α,β-unsaturated ketone, can be selectively controlled to reduce the olefinic double bond, yielding 4-phenylbutan-2-one, without affecting the carbonyl group acs.org. This selective reduction is a well-established method for forming saturated ketones from their unsaturated precursors. Studies on the enantioselective hydrogenation of the parent dicarbonyl compound, acetylacetone (B45752) (2,4-pentanedione), demonstrate that the carbonyl groups can be reduced to form diols, such as (R,R)-2,4-pentanediol, using ruthenium-based catalysts acs.org.

Applying these principles to this compound, the most anticipated product from a selective reduction of the exocyclic double bond would be 3-benzyl-2,4-pentanedione. This reaction would proceed via the addition of hydrogen across the C=C bond, thus forming a new saturated C-C bond and yielding the corresponding saturated β-diketone.

Table 1: Potential Products from the Reduction of this compound

Reactant Reagent/Condition Major Product Product Class
This compound Selective Hydrogenation (e.g., H₂, Pd/C) 3-Benzyl-2,4-pentanedione Saturated β-Diketone

Michael Addition Reactions

This compound serves as a classic Michael acceptor due to its α,β-unsaturated ketone framework. The presence of two electron-withdrawing acetyl groups flanking the benzylidene moiety renders the β-carbon of the exocyclic double bond electrophilic and susceptible to nucleophilic attack. This conjugate addition, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction.

In this reaction, a nucleophile (the Michael donor) adds to the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final adduct. A wide variety of nucleophiles can participate in this reaction.

Common Michael Donors for Conjugate Addition:

Stabilized Carbanions: Enolates derived from malonic esters, acetoacetic esters, and other β-dicarbonyl compounds.

Organometallic Reagents: Specifically organocuprates (Gilman reagents), which are known to favor 1,4-addition over 1,2-addition.

Heteroatomic Nucleophiles: Amines, thiols, and phosphines.

The general mechanism involves the attack of the nucleophile on the electrophilic β-carbon, followed by a rearrangement of electrons to form a resonance-stabilized enolate. Subsequent protonation of this enolate, typically by a solvent or a mild acid workup, yields the final 1,4-adduct.

Table 2: Examples of Michael Addition with this compound

Michael Donor (Nucleophile) Product Structure (General) Product Name (General)
Diethyl malonate EtO₂C-CH(CO₂Et)-CH(Ph)-C(COCH₃)₂ Diethyl 2-(1-phenyl-2,2-diacetyl-ethyl)malonate
Thiophenol Ph-S-CH(Ph)-CH(COCH₃)₂ 3-(Phenyl(phenylthio)methyl)-2,4-pentanedione

Functionalization with Heterocyclic Rings

The 1,3-dicarbonyl moiety within this compound is a versatile precursor for the synthesis of various heterocyclic systems, primarily through cyclocondensation reactions with binucleophilic reagents.

Pyrazoles: The reaction of 1,3-diketones with hydrazine or its derivatives is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis. When this compound reacts with hydrazine hydrate, a cyclocondensation reaction occurs. The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The expected product is 4-benzylidene-3,5-dimethyl-1H-pyrazole.

Isoxazoles: In a similar fashion, the reaction of this compound with hydroxylamine leads to the formation of an isoxazole ring. The process involves the formation of an oxime intermediate at one carbonyl, followed by cyclization and dehydration. This reaction provides a direct route to 4-benzylidene-3,5-dimethylisoxazole.

These reactions are highly valuable as they allow for the direct incorporation of the benzylidene-dicarbonyl framework into a stable, five-membered heterocyclic ring system, which is a common scaffold in medicinal chemistry.

Trimethylsilylation

The carbonyl groups of this compound can be converted into their corresponding silyl enol ethers through trimethylsilylation. This reaction transforms the β-dicarbonyl into a conjugated diene system. The trimethylsilylation of this compound yields 3-benzylidene-2,4-bis(trimethylsilyloxy)-1,4-pentadiene oup.com.

This transformation is typically achieved using a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (Et₃N) or a stronger silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA). The resulting product is a cross-conjugated triene, which is a valuable intermediate in organic synthesis, particularly in Diels-Alder reactions oup.com. The silyl enol ether functionality makes the compound a versatile diene, capable of participating in cycloaddition reactions to form complex cyclic structures oup.com.

Substituent Effects on Reactivity

The reactivity of this compound, particularly in Michael addition reactions, is significantly influenced by the electronic nature of substituents on the phenyl ring. The substituent alters the electron density of the conjugated system, thereby modulating the electrophilicity of the β-carbon.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) on the phenyl ring increase the electrophilicity of the β-carbon. By inductively and/or resonantly withdrawing electron density, EWGs make the Michael acceptor more susceptible to nucleophilic attack. This generally leads to an increase in the rate of Michael addition reactions.

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups (-CH₃) have the opposite effect. They donate electron density into the conjugated system, which reduces the partial positive charge on the β-carbon. This decrease in electrophilicity makes the compound less reactive towards nucleophiles, resulting in slower Michael addition reaction rates.

These substituent effects can be correlated with Hammett parameters, providing a quantitative measure of their electronic influence on the reaction rate. The steric bulk of substituents, particularly at the ortho position, can also play a role by hindering the approach of the nucleophile to the reaction center.

Table 3: Predicted Effect of Substituents on Michael Addition Reactivity

Substituent on Phenyl Ring Electronic Effect Effect on β-Carbon Electrophilicity Predicted Reaction Rate
-NO₂ (para) Strong Electron-Withdrawing Increased Faster
-Cl (para) Electron-Withdrawing Increased Faster
-H (unsubstituted) Neutral (Reference) Baseline Reference
-CH₃ (para) Electron-Donating Decreased Slower

Computational and Theoretical Chemistry

Quantum Chemical Computations

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), have been employed to model the properties of 3-Benzylidene-2,4-pentanedione. These calculations provide a detailed understanding of the molecule's geometry, reaction mechanisms, and electronic characteristics.

DFT has become a standard method for quantum chemical investigations of organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations have been utilized to explore various aspects of its chemical nature. A theoretical study on the reaction between this compound and different isocyanides was conducted using the B3LYP functional with the 6-311++G(d,p) basis set ics.ir.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations are used to find the equilibrium geometry by minimizing the energy of the molecule. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. While specific optimized coordinates for the standalone molecule are not detailed in the available literature, studies on its derivatives and reaction products rely on such optimized geometries as a starting point for further analysis ics.ir.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated)

ParameterValue
C=O Bond Length (Å)Data not available in search results
C=C Bond Length (Å)Data not available in search results
C-C Bond Length (Å)Data not available in search results
C-O-C Bond Angle (°)Data not available in search results
Dihedral Angle (°)Data not available in search results
Note: This table is illustrative. While DFT studies have been performed, the specific optimized geometry data for the parent molecule was not found in the provided search results.

Transition state analysis is crucial for understanding the kinetics and mechanism of chemical reactions. In the context of the reaction between this compound and alkyl isocyanides, DFT calculations were used to locate the transition state structures along the reaction pathway ics.ir. The study identified that the second step of the reaction, involving an intermolecular proton transfer, is the rate-determining step ics.ir. By calculating the energy of the transition state, the activation energy barrier for the reaction can be determined, providing insights into the reaction rate.

Table 2: Calculated Transition State Energies for the Reaction of this compound

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)
Step 1TS1Data not available in search results
Step 2 (Rate-determining)TS2Data not available in search results
Note: This table is illustrative. The referenced study describes the analysis, but specific energy values are not provided in the abstract.

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are important for understanding its reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. DFT calculations have been used to study the potential energy surfaces of its reactions, providing a comprehensive view of the energy landscape of the chemical transformation ics.ir. These studies help in identifying the most favorable reaction pathways.

Table 3: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO EnergyData not available in search results
LUMO EnergyData not available in search results
HOMO-LUMO GapData not available in search results
Note: This table is illustrative. While these properties have been calculated in the referenced study, the specific values are not available in the abstract.

The properties and reactivity of a molecule can be significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a computational method used to simulate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant. For the reaction of this compound with isocyanides, the effect of solvents such as acetone and dichloromethane was studied theoretically ics.ir. The results indicated that the structures were more stable in acetone compared to dichloromethane ics.ir. PCM calculations help in understanding how the solvent environment can alter the potential energy surface and the stability of reactants, transition states, and products.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. While specific TD-DFT studies focused solely on this compound were not found in the search results, this methodology is commonly applied to similar chromophoric systems to predict their optical properties. Such calculations would provide information on the wavelengths of maximum absorption (λmax), the corresponding electronic transitions (e.g., π → π*), and their oscillator strengths.

Table 4: Predicted Optical Properties of this compound using TD-DFT

ExcitationWavelength (λmax, nm)Oscillator Strength (f)Major Contribution
S0 → S1Data not available in search resultsData not available in search resultsData not available in search results
S0 → S2Data not available in search resultsData not available in search resultsData not available in search results
Note: This table is illustrative of the data that would be obtained from a TD-DFT calculation. Specific studies providing this data for the parent molecule were not identified in the search results.

Advanced Applications in Chemical Science

Materials Science Applications

In the realm of materials science, derivatives of 3-Benzylidene-2,4-pentanedione have demonstrated considerable potential, especially in applications requiring UV stability and performance enhancement.

Photostabilizers in Formulations

Derivatives of benzylidenepentanedione are recognized for their effectiveness as photostabilizers, particularly in sunscreen formulations. A notable example is 3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione, which has been synthesized and studied for its ability to protect UV-absorbing agents from degradation upon exposure to light. sigmaaldrich.comchemdad.comchemicalbook.com

One of the most critical applications of benzylidenepentanedione derivatives is the stabilization of Avobenzone, a widely used UVA filter in sunscreens. chemdad.comnist.gov Avobenzone is known for its susceptibility to photodegradation, losing its protective capabilities after exposure to UV radiation. chemdad.comequationchemical.com The derivative 3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione (TMBP) has been shown to be a highly effective stabilizer for Avobenzone. sigmaaldrich.comchemdad.com Studies have demonstrated that incorporating TMBP into formulations containing Avobenzone significantly enhances the latter's stability under UV light. sigmaaldrich.comchemicalbook.com This stabilizing effect is crucial for developing broad-spectrum sunscreens that maintain their efficacy over time. sigmaaldrich.comchemdad.comchemicalbook.com Comparative studies have shown TMBP to be a very effective stabilizer when tested against other commercial photostabilizers. sigmaaldrich.com

Stabilizer Avobenzone Stability Formulation Type
3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione (TMBP) Very Effective Sunscreen Formulation
Octocrylene Commercially Used Sunscreen Formulation
Ethylhexylmethoxycrylene Commercially Used Sunscreen Formulation

A significant finding related to benzylidenepentanedione chemistry is the ability of its derivatives to boost the Sun Protection Factor (SPF) of sunscreen formulations. sigmaaldrich.comchemdad.comchemicalbook.com While the compound 3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione (TMBP) has no SPF contribution on its own, it produces a remarkable synergistic effect when combined with other organic and inorganic sunscreens. sigmaaldrich.comchemicalbook.com Research has observed an in vivo SPF boost of over 50% in formulations containing TMBP. sigmaaldrich.comchemicalbook.com This property makes it a valuable additive for creating high-performance, broad-spectrum photoprotective products. sigmaaldrich.comchemicalbook.com Formulations with this derivative have achieved a critical wavelength well over 370 nm, a key indicator of broad-spectrum protection. sigmaaldrich.com

Table 2: SPF Boosting Effect of TMBP

Formulation Component SPF Contribution Observed In Vivo SPF Boost
TMBP Alone None N/A

The photostabilizing effect of 3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione on Avobenzone is primarily attributed to triplet-state energy transfer. sigmaaldrich.com When Avobenzone absorbs UVA radiation, it can be excited to a triplet state, a high-energy and reactive state that can lead to its degradation. rsc.org The benzylidenepentanedione derivative can accept this triplet energy from the excited Avobenzone molecule, returning the Avobenzone to its ground state where it can continue to absorb UV radiation. sigmaaldrich.com This intermolecular triplet-triplet energy transfer is a key mechanism for quenching the excited state of Avobenzone, thereby preventing its breakdown. sigmaaldrich.comrsc.org This process is efficient because the triplet energy level of the stabilizer is lower than that of Avobenzone. rsc.org Light-induced reactions that preserve the main chromophores also contribute to the stabilizing effect. sigmaaldrich.com

Luminescent Materials and OLEDs

Information regarding the specific application of this compound in luminescent materials and Organic Light-Emitting Diodes (OLEDs) is not available in the provided search results. Research in luminescent materials often focuses on compounds with specific structural features that promote efficient light emission, such as extended π-conjugated systems and rigid molecular structures, which may not be characteristic of this particular compound. scientificlabs.co.ukchemicalbook.com

Precursors for Functionalized Polymers

While this compound can be used in the preparation of other small organic molecules, its direct application as a precursor or monomer for creating functionalized polymers is not detailed in the available search results. sigmaaldrich.comchemdad.comchemicalbook.com The synthesis of functionalized polymers often involves monomers with specific reactive groups that can undergo polymerization through various mechanisms, and the suitability of this compound for such processes has not been established in the reviewed literature.

Chemical Sensors

Currently, there is no specific information available in the reviewed scientific literature detailing the application of this compound in the development of chemical sensors.

Catalysis

Metal Complex Catalysis in Organic Reactions

Detailed studies on the application of pre-formed metal complexes of this compound as catalysts in organic reactions are not widely available in the current body of scientific literature.

Biocatalysis and Enzyme Applications

The direct application of this compound as a substrate or catalyst in biocatalytic processes is not extensively documented. However, research into its derivatives suggests a potential role in the broader field of enzyme interactions. Derivatives of this compound have been the subject of investigation as potential enzyme inhibitors .

One notable example of enzyme application involves a substituted derivative, 3-(3,4-dihydroxy-5-nitrobenzylidene)-2,4-pentanedione, also known as nitecapone. Studies have demonstrated the use of enzyme-assisted synthesis for the glucuronidation of this derivative. In this process, liver microsomes from rats have been utilized as a biocatalyst to produce the corresponding 3-O-β-D-glucuronide . This highlights the potential for enzymatic modifications of the this compound scaffold.

Derivative InvestigatedEnzyme ApplicationSource
This compound DerivativesInvestigated as enzyme inhibitors
NitecaponeEnzyme-assisted glucuronidation using liver microsomes

Heterogeneous Catalysis (e.g., Nanoparticle-supported Catalysts)

There is currently a lack of specific information in the scientific literature regarding the use of this compound or its complexes in heterogeneous catalysis, including applications involving nanoparticle-supported catalysts.

Precursor in Organic Synthesis

Synthesis of Five-membered Cyclic Oxyphosphoranes

This compound serves as a key precursor in the synthesis of five-membered cyclic oxyphosphoranes sigmaaldrich.comchemicalbook.comscientificlabs.co.ukchemdad.com. These organophosphorus compounds are formed through the reaction of this compound with trivalent phosphorus compounds, such as phosphonite and phosphinite esters sigmaaldrich.comacs.org.

The reaction involves the conjugate addition of the phosphorus compound to the α,β-unsaturated dicarbonyl system of this compound. This is followed by an intramolecular cyclization, where one of the carbonyl oxygens attacks the phosphorus center, leading to the formation of a stable five-membered ring containing phosphorus and oxygen atoms.

For instance, the reaction with trimethyl phosphite (B83602) at room temperature has been reported to yield a tetraoxyalkylphosphorane lehigh.edu. The stereoisomerism at the phosphorus atom in these cyclic oxyphosphoranes has been a subject of detailed study, highlighting the complex structural outcomes of these reactions acs.org.

ReactantProductReference
Phosphonite estersFive-membered cyclic oxyphosphoranes sigmaaldrich.comchemicalbook.comchemdad.com
Phosphinite estersFive-membered cyclic oxyphosphoranes acs.org
Trimethyl phosphiteTetraoxyalkylphosphorane lehigh.edu

This synthetic utility underscores the importance of this compound as a versatile building block in organophosphorus chemistry.

Synthesis of 5-Hydroxy-N-substituted-2H-pyrrol-2-ones

The chemical compound this compound serves as a key reactant in the synthesis of 5-Hydroxy-N-substituted-2H-pyrrol-2-ones. This reaction is achieved through a process involving the interaction of this compound with alkyl isocyanides. sigmaaldrich.comscientificlabs.co.ukchemicalbook.comchemdad.com

Initially, the reaction between isocyanides and this compound was thought to produce highly substituted 2-aminofurans. However, subsequent and more detailed analytical investigations, including X-ray crystallography, have revised this understanding. It is now established that the products of this cycloaddition are, in fact, 5-hydroxy-N-substituted-2H-pyrrol-2-ones. This clarification is crucial for the correct application and understanding of the chemical properties and potential biological activities of the resulting heterocyclic compounds.

Synthesis of Nitrogen-Containing Fused Heterocycles

The utility of this compound as a direct precursor for the synthesis of nitrogen-containing fused heterocycles, such as quinolines, pyrimidines, or pyridines, is not extensively documented in scientific literature. While multicomponent reactions are a common strategy for the synthesis of such complex heterocyclic systems, and various carbonyl compounds serve as key building blocks, the specific application of this compound in these reactions to form fused heterocycles is not well-established. rsc.orgnih.govmdpi.comwindows.netmdpi.comrug.nlresearcher.life

General methodologies for the synthesis of these fused systems often involve the condensation of 1,3-dicarbonyl compounds with amines or other nitrogen-containing reagents. For instance, the Combes synthesis of quinolines utilizes the reaction of anilines with β-diketones. nih.gov Similarly, pyrimidines are frequently synthesized by the condensation of a three-carbon fragment with urea, thiourea (B124793), or guanidine. bu.edu.eg Although this compound possesses a β-dicarbonyl moiety, its direct and efficient conversion into these specific fused heterocyclic systems through established synthetic routes has not been a primary focus of reported research.

Therefore, while the structural elements of this compound suggest its potential as a synthon for various heterocycles, its role in the synthesis of nitrogen-containing fused heterocycles remains an area with limited exploration and documentation.

Precursor for Chalcone (B49325) Derivatives and Metal Chelates

The chemical versatility of this compound is highlighted by its role as a precursor for both chalcone derivatives and metal chelates.

Chalcone Derivatives:

Chalcones are characterized by the 1,3-diaryl-2-propen-1-one backbone, a structure known for a wide array of biological activities. This compound, which can be considered a substituted chalcone itself, serves as a foundational structure from which other chalcone derivatives can be synthesized. jetir.orgnih.govdocsdrive.com The synthesis of this compound is typically achieved through a Claisen-Schmidt or Knoevenagel condensation of benzaldehyde (B42025) with 2,4-pentanedione. This straightforward synthesis allows for the introduction of various substituents on the phenyl ring by using substituted benzaldehydes, thereby enabling the creation of a diverse library of chalcone derivatives.

Metal Chelates:

The β-diketone functionality within this compound makes it an excellent ligand for forming stable complexes with a variety of metal ions. asianpubs.orgnih.govmdpi.comacs.org The enolic form of the dicarbonyl group can deprotonate to form a bidentate ligand that coordinates with a metal ion, creating a stable six-membered ring.

Several studies have reported the preparation and characterization of metal complexes of this compound and its derivatives with transition metals and lanthanides. researchgate.net These complexes are investigated for their structural, spectroscopic, magnetic, and thermal properties. The resulting metal chelates have shown potential applications in various fields, including as catalysts and as materials with interesting photoluminescent properties.

Below is a table summarizing the characterization of some metal complexes of this compound:

Metal IonProposed GeometryCharacterization TechniquesReference
Eu(III)-EDAX, FT-IR, 1H-NMR, Elemental Analysis researchgate.net
Sm(III)-FT-IR, UV-visible, 1H-NMR, Photoluminescence Spectroscopy, Elemental Analysis researchgate.net

Synthesis of Difluoroboron-Derivatized Curcumins

While not a direct synthesis from this compound itself, the synthesis of difluoroboron-derivatized curcumins is highly relevant as it involves the reaction of 2,4-pentanedione with aldehydes, the very precursors to this compound. These curcumin (B1669340) analogs are of significant interest due to their potential applications in biomedical imaging and as chemical sensors.

A concise, one-pot cascade method has been developed for the synthesis of both symmetric and unsymmetric difluoroboron-derivatized curcumins. This method involves the treatment of 2,4-pentanedione with boron trifluoride etherate (BF₃·OEt₂), followed by condensation with appropriate aldehydes in the presence of tributyl borate (B1201080) and butylamine. This approach is advantageous as it often results in good to moderate yields and can be completed within a relatively short timeframe of 6-12 hours.

The general synthetic scheme can be represented as follows:

Complexation: 2,4-pentanedione reacts with BF₃·OEt₂ to form a difluoroboron complex of the dione.

Condensation: This complex then undergoes a condensation reaction with an aldehyde (or aldehydes for unsymmetric derivatives) to yield the final difluoroboron-derivatized curcumin.

This method bypasses the need to first synthesize the curcuminoid and then complex it with a boron source, thus streamlining the process. The resulting difluoroboron complexes often exhibit enhanced stability and photophysical properties compared to their non-derivatized curcumin counterparts.

Role in Thiazole (B1198619) Chemistry

The direct role of this compound in the synthesis of thiazole-containing compounds is not prominently featured in the available chemical literature. Thiazole and its derivatives are an important class of heterocyclic compounds with a wide range of applications in medicinal and materials chemistry. nih.gov

The synthesis of the thiazole ring typically involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. Other methods include the reaction of thioamides with various electrophiles. While this compound possesses electrophilic carbon centers, its specific application as a synthon in established thiazole syntheses is not a common or well-documented strategy.

Searches of chemical databases and literature for reactions involving this compound with common thiazole-forming reagents like thiourea or thioamides did not yield established protocols or significant findings. Therefore, the role of this compound in thiazole chemistry appears to be a largely unexplored area of research.

Biological and Biomedical Research Perspectives

Antimicrobial and Anticancer Research

The core structure of 3-benzylidene-2,4-pentanedione is a key feature in a variety of compounds that have been investigated for their antimicrobial and anticancer properties. The α,β-unsaturated ketone moiety within this structure is believed to be a crucial element for its biological activity.

In the realm of antimicrobial research, derivatives of this compound have demonstrated notable efficacy. For instance, a series of 2-benzylidene-3-oxobutanamide derivatives, which share a similar structural motif, have been synthesized and evaluated for their antibacterial activity against resistant pathogens. nih.gov Several of these compounds exhibited significant in vitro antibacterial activity against high-priority drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov These findings underscore the potential of the benzylidene scaffold in the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

In anticancer research, the focus has been on the ability of benzylidene-containing compounds to selectively target and inhibit the growth of malignant cells. This selective toxicity is a highly desirable characteristic for any potential anticancer agent, as it minimizes harm to healthy, non-cancerous cells.

A significant body of research has been dedicated to exploring the selective toxicity of compounds structurally related to this compound. Studies on a series of 3-benzylidene-4-chromanones, for example, have shown that many of these compounds display greater potency towards various cancer cell lines, including human oral squamous cell carcinoma and leukemia cells, when compared to normal human cells. This selective action suggests that these compounds may exploit biochemical differences between cancerous and normal cells to exert their cytotoxic effects.

The anti-proliferative activity of benzylidene derivatives has been a major area of investigation. Research into novel 3-benzylidene chroman-4-one analogues has demonstrated their ability to control the proliferation of breast cancer cells. These compounds have been shown to target key signaling pathways involved in cancer cell growth and survival. Similarly, studies on other related structures have consistently shown potent cytotoxic effects against a range of human cancer cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for many of these derivatives fall within the low micromolar range, indicating significant anti-proliferative potential.

Table 1: Anti-proliferative Activity of Selected Benzylidene Derivatives

Compound Type Cancer Cell Line IC50 (µM)
3-Benzylidene-4-chromanone derivative Human Molt 4/C8 T-lymphocytes Low micromolar range
3-Benzylidene-4-chromanone derivative Human CEM T-lymphocytes Low micromolar range
3-Benzylidene-4-chromanone derivative Murine L1210 lymphoid leukemia Low micromolar range
3-Benzylidene Chroman-4-one analogue Breast Cancer Cells Not specified

Enzyme Inhibition Studies

The ability of this compound and its derivatives to interact with and inhibit the activity of specific enzymes is a key aspect of their therapeutic potential. This is particularly evident in the context of Catechol-O-methyltransferase (COMT).

Catechol-O-methyltransferase (COMT) is an enzyme involved in the degradation of catecholamine neurotransmitters. Inhibitors of COMT are used in the treatment of Parkinson's disease to prolong the effects of levodopa, a primary medication for the condition. Research has shown that a derivative of this compound, specifically 3-(3-hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione, acts as an irreversible inhibitor of COMT. This irreversible inhibition is thought to occur through a Michael addition reaction with essential thiol groups at the active site of the enzyme. The kinetics of this inhibition have been studied, revealing a complex mechanism that suggests the modification of at least two thiol groups crucial for COMT activity. This finding highlights the potential of the this compound scaffold in designing potent and specific enzyme inhibitors.

General Biological Activity and Mechanism of Action

The biological activity of this compound and its analogues is largely attributed to the presence of the α,β-unsaturated ketone functionality. This reactive group can participate in Michael addition reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This interaction can lead to the covalent modification of key cellular proteins, thereby disrupting their function and leading to a variety of biological effects.

The mechanism of action for the anticancer effects of related compounds is believed to involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle in cancer cells. For instance, some dimeric 3,5-bis(benzylidene)-4-piperidones have been shown to activate caspases, key enzymes in the apoptotic pathway, and to cause an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. Furthermore, these compounds can also lead to the depolarization of the mitochondrial membrane and the generation of reactive oxygen species (ROS), further contributing to cell death.

Development of Novel Drug Candidates

The versatile and biologically active nature of the this compound scaffold makes it an attractive starting point for the development of novel drug candidates. The ability to modify the benzylidene ring with various substituents allows for the fine-tuning of the compound's pharmacokinetic and pharmacodynamic properties.

Researchers are actively exploring the synthesis of new derivatives with improved potency, selectivity, and reduced toxicity. For example, the development of novel unsymmetrical 3,5-bis(benzylidene)-4-piperidones has led to compounds with potent and tumor-selective cytotoxicity. nih.gov These efforts are often guided by computational modeling and quantitative structure-activity relationship (QSAR) studies to predict the biological activity of new designs before their synthesis. The ultimate goal is to identify lead compounds that can be further optimized and advanced into preclinical and clinical development as new therapeutic agents for a range of diseases, including cancer and infectious diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-benzylidene-2,4-pentanedione, and what are their mechanistic considerations?

  • Methodological Answer : A common method involves the condensation of acetylacetone with benzaldehyde under acid or base catalysis. For instance, describes its use in multi-component reactions with alkyl isocyanides to synthesize 2-aminofurans. The reaction typically employs ethanol or methanol as solvents at reflux temperatures (60–80°C), with yields influenced by stoichiometry and catalyst loading (e.g., piperidine or acetic acid). Mechanistically, the keto-enol tautomerism of acetylacetone facilitates nucleophilic attack by benzaldehyde, forming the benzylidene derivative .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure. The enolic proton in the diketone moiety typically appears as a singlet at δ 15–16 ppm in ¹H NMR (in DMSO-d₆), while the benzylidene aromatic protons resonate between δ 7.2–7.8 ppm. Infrared (IR) spectroscopy can identify carbonyl stretching vibrations (C=O) near 1700 cm⁻¹ and conjugated C=C stretches around 1600 cm⁻¹. Mass spectrometry (MS) should show a molecular ion peak at m/z 202 (C₁₂H₁₀O₂⁺) .

Q. What are the recommended storage and handling protocols for this compound to ensure stability and safety?

  • Methodological Answer : Store in airtight containers at 2–8°C to prevent degradation. Safety data ( ) indicate it is a skin and respiratory irritant (R36/37/38). Use nitrile gloves, lab coats, and fume hoods during handling. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can researchers resolve contradictions in tautomeric equilibrium studies of this compound under varying conditions?

  • Methodological Answer : Tautomeric forms (keto vs. enol) can be analyzed using variable-temperature NMR or UV-Vis spectroscopy. For example, highlights tautomer mixtures in related diketones, suggesting solvent polarity and temperature as key variables. Polar solvents (e.g., DMSO) stabilize the enolic form, while nonpolar solvents (e.g., CCl₄) favor the keto form. Controlled experiments with deuterated solvents can further clarify hydrogen-bonding effects .

Q. What strategies optimize the yield of this compound in multi-component reactions, such as those involving alkyl isocyanides?

  • Methodological Answer : identifies solvent choice, catalyst type, and reaction time as critical factors. For instance, using ethanol as a solvent with catalytic piperidine at 70°C for 6–8 hours improves yield (up to 75%). Pre-activation of the diketone via enol formation enhances reactivity with electrophiles like isocyanides. Monitoring by TLC (hexane:ethyl acetate, 3:1) ensures reaction completion .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron density maps. For example, predicting regioselectivity in cycloaddition reactions by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Software like Gaussian or ORCA can simulate IR and NMR spectra for comparison with experimental data, validating mechanistic hypotheses .

Q. What experimental approaches address discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer : Reproducibility issues may arise from impurities or stereochemical variations. Purify derivatives via column chromatography (silica gel, gradient elution) and confirm purity by HPLC (>98%). For bioactivity assays, standardize protocols (e.g., MIC tests for antimicrobial studies) and include positive controls (e.g., ampicillin). Collaborate with multiple labs to validate findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.